molecular formula C9H14BN B1298667 Diethyl(3-pyridyl)borane CAS No. 89878-14-8

Diethyl(3-pyridyl)borane

Cat. No. B1298667
CAS RN: 89878-14-8
M. Wt: 147.03 g/mol
InChI Key: OJKBCQOJVMAHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06710044B2

Procedure details

A mixture of diethyl 3-pyridylborane (16.3 g, 0.1 mol), 3-bromoaniline (12.2 ml, 0.11 mol), potassium carbonate (45.8 g, 0.33 mol) and tetrakis(triphenylphosphine)palladium(0) (80 mg) in a mixture of water (40 ml) and dimethoxyethane (80 ml) is heated to 80° C. under a stream of nitrogen over night. After cooling the mixture is diluted with water and ethyl acetate and filtered through a fluted filterpaper. The layers are separated. The aqueous layer is extracted once with ethyl acetate. The combined organic phases are dried over sodium sulfate and concentrated under reduced pressure. The residue is dissolved in ethanol. Water is added and the mixture is evaporated to dryness. This residue crystallizes upon trituration with ice-cold water. The crystals are collected, dried and washed with petroleum ether to afford pure 2p (16.3 g, 87%). Mp 75-76° C.
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
12.2 mL
Type
reactant
Reaction Step One
Quantity
45.8 g
Type
reactant
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
87%

Identifiers

REACTION_CXSMILES
C(B(CC)[C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1)C.Br[C:13]1[CH:14]=[C:15]([CH:17]=[CH:18][CH:19]=1)[NH2:16].C(=O)([O-])[O-].[K+].[K+]>O.C(COC)OC.C(OCC)(=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N:6]1[CH:7]=[CH:8][CH:9]=[C:4]([C:13]2[CH:14]=[C:15]([CH:17]=[CH:18][CH:19]=2)[NH2:16])[CH:5]=1 |f:2.3.4,^1:42,44,63,82|

Inputs

Step One
Name
Quantity
16.3 g
Type
reactant
Smiles
C(C)B(C=1C=NC=CC1)CC
Name
Quantity
12.2 mL
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Name
Quantity
45.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
80 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
80 mL
Type
solvent
Smiles
C(OC)COC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
FILTRATION
Type
FILTRATION
Details
filtered through a fluted filterpaper
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted once with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ethanol
ADDITION
Type
ADDITION
Details
Water is added
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
This residue crystallizes upon trituration with ice-cold water
CUSTOM
Type
CUSTOM
Details
The crystals are collected
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
washed with petroleum ether

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 16.3 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.